Dimethylhexadiene

描述

属性

CAS 编号 |

54612-24-7 |

|---|---|

分子式 |

C8H14 |

分子量 |

110.20 g/mol |

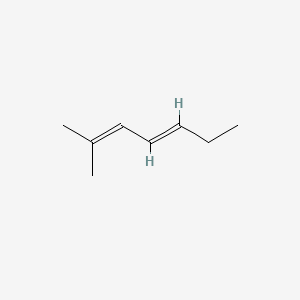

IUPAC 名称 |

(4E)-2-methylhepta-2,4-diene |

InChI |

InChI=1S/C8H14/c1-4-5-6-7-8(2)3/h5-7H,4H2,1-3H3/b6-5+ |

InChI 键 |

ZXLUFQJSMQSMTR-AATRIKPKSA-N |

手性 SMILES |

CC/C=C/C=C(C)C |

规范 SMILES |

CCC=CC=C(C)C |

产品来源 |

United States |

准备方法

二甲基己二烯可以通过几种方法合成。一种常见的合成路线涉及使用异丁烯和异丁醛作为起始原料。 这些化合物经历一系列反应,包括醛醇缩合和脱水,形成二甲基己二烯 。 另一种方法涉及使用异丁醇,它可以通过一系列化学反应,包括氧化和脱水,转化为二甲基己二烯 。 工业生产方法通常涉及使用催化剂来提高反应的产率和效率 .

化学反应分析

Chlorination

DMHD reacts with chlorine to form two major dichlorinated products via 1,2- and 1,4-addition pathways:

-

trans-2,5-Dichloro-2,5-dimethyl-3-hexene (kinetic product)

-

4,5-Dichloro-2,5-dimethyl-2-hexene (thermodynamic product)

Conditions :

-

Reaction occurs at low temperatures (< 0°C) for kinetic control.

-

Prolonged reaction times or higher temperatures favor the thermodynamic product .

Mechanism :

-

Chlorine adds to the conjugated diene, forming a resonance-stabilized allylic carbocation.

-

Chloride ion attack occurs at either the central (C3) or terminal (C4) position, yielding the two isomers.

Catalytic Conversion to Aromatics

DMHD undergoes dehydrocyclization over chromia/alumina catalysts to produce xylenes (Table 1):

Table 1 : Product distribution at varying temperatures

| Temperature (°C) | DMHD (%) | Para-xylene (%) | Meta-xylene (%) | Ortho-xylene (%) |

|---|---|---|---|---|

| 250 | 91 | 9 | 1 | – |

| 350 | 49 | 33 | 19 | >1 |

| 450 | 2 | 82 | 13 | >1 |

Key Observations :

-

Optimal para-xylene selectivity (82%) occurs at 450°C .

-

Catalyst longevity exceeds 10 days under continuous operation .

Cyclopropanation

DMHD participates in asymmetric cyclopropanation with tert-butyl diazoacetate catalyzed by copper-bisoxazoline complexes:

-

Yields chrysanthemic acid methyl ester , a precursor to pyrethroid insecticides.

-

Enantiomeric excess (ee) exceeds 90% under optimized conditions .

Reaction Pathway :

Singlet Oxygen Reactions

As a singlet oxygen () acceptor, DMHD forms endoperoxides in polar solvents:

-

Solvent Dependency :

-

Acetonitrile: 85% yield

-

1,4-Dioxane: 72% yield

-

Thiol Additions

DMHD reacts with aromatic/aliphatic thiols via radical or ionic pathways:

-

Aromatic thiols (e.g., thiophenol): 1,4-addition dominates (75% yield).

-

Aliphatic thiols (e.g., ethanethiol): Mixture of 1,2- and 1,4-products (55:45 ratio) .

Diels-Alder Reactivity

Though not explicitly documented in the sources, DMHD’s conjugated diene structure suggests potential as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride).

科学研究应用

Chemical Synthesis

Intermediate in Organic Reactions:

2,5-Dimethyl-2,4-hexadiene serves as a crucial intermediate in the synthesis of various organic compounds. Its reactive double bonds make it suitable for addition reactions, which are foundational in organic chemistry. The compound is utilized to produce specialty chemicals and can be involved in the synthesis of fragrances and flavors due to its versatile reactivity .

Production of 9-Chloroanthracene:

Research has demonstrated that 2,5-Dimethyl-2,4-hexadiene can induce photochemical reactions leading to the formation of 9-chloroanthracene from 9,10-dichloroanthracene. This reaction showcases its utility in producing valuable chemical derivatives that have applications in materials science and organic electronics .

Pharmaceutical Applications

Role in Drug Manufacturing:

The pharmaceutical industry frequently employs 2,5-Dimethyl-2,4-hexadiene as an intermediate for synthesizing various drugs. Its importance is underscored by the rising demand for complex organic molecules that require such intermediates for their production. The compound's potential as a biomarker in breath analysis for early lung cancer detection is particularly noteworthy, indicating its emerging role in diagnostic applications .

Agricultural Uses

Insecticide Production:

One of the most significant applications of 2,5-Dimethyl-2,4-hexadiene is in the formulation of insecticides. The compound's structure allows it to be incorporated into agrochemical products aimed at pest control. As agricultural sectors globally face increasing challenges from pests, the demand for effective insecticides incorporating this compound is expected to grow substantially .

Market Growth Trends:

The market for 2,5-Dimethyl-2,4-hexadiene is projected to experience steady growth driven by its applications in agriculture and pharmaceuticals. The Asia-Pacific region is particularly notable for its expanding demand due to increasing agricultural activities and the need for effective pest management solutions .

Emerging Biomedical Applications

Biomarkers for Disease Detection:

Recent studies highlight the potential of 2,5-Dimethyl-2,4-hexadiene as a biomarker in medical diagnostics. Its application in breath analysis could pave the way for non-invasive methods to detect diseases such as lung cancer. This emerging application underscores the compound's versatility beyond traditional chemical uses and positions it within the realm of biomedical research .

Case Study: Photochemical Reactions

A study conducted on the photochemical reactions involving 2,5-Dimethyl-2,4-hexadiene demonstrated its ability to facilitate the transformation of chlorinated hydrocarbons into less harmful products. This research not only highlights its utility in environmental chemistry but also emphasizes its role in developing safer chemical processes .

Market Analysis

According to market research reports, the global market for 2,5-Dimethyl-2,4-hexadiene is expected to grow at a rate of approximately 5.1% annually from 2022 to 2029. This growth is attributed to rising applications in insecticides and pharmaceuticals amid increasing health concerns globally .

作用机制

二甲基己二烯的作用机制涉及它与各种分子靶标和途径的相互作用。在化学反应中,二甲基己二烯可以作为亲核试剂,向亲电物种捐赠电子。这使其能够参与加成和取代反应。 在生物系统中,二甲基己二烯可以与酶和其他蛋白质相互作用,影响它们的活性及其功能 。 这些相互作用中涉及的确切分子靶标和途径仍在研究中,但据信涉及形成反应性中间体和调节细胞信号通路 .

相似化合物的比较

Comparison with Similar Compounds

Isoprene (C₅H₈)

- Reactivity : Isoprene hydrogenates faster than 2,5-dimethylhexadiene due to reduced steric hindrance. Palladium catalysts achieve 100% conversion for both, but selectivity for isoprene-derived methylbutenes exceeds that of dimethylhexene-2 (85–90% vs. 79–84%) .

- Thermodynamic Stability: Isoprene’s conjugated structure is more thermodynamically stable than non-conjugated dienes. However, 2,5-dimethylhexadiene can undergo contra-thermodynamic isomerization to deconjugated isomers (ΔG° = +3.1 kcal/mol) with 57% yield under optimized conditions .

- Applications : Isoprene is primarily used in synthetic rubber, while 2,5-dimethylhexadiene is specialized in agrochemical and materials synthesis .

1,5-Hexadiene (C₆H₁₀)

- Synthesis Utility : 1,5-Hexadiene is used in synthesizing hydrocarbon-bridged oligosilanes via hydrosilation. In contrast, 2,5-dimethylhexadiene forms sterically hindered oligomers with phenylsilane, influencing crosslinking density and material properties .

- Catalytic Behavior : Both dienes undergo free-radical reactions, but methyl substituents in 2,5-dimethylhexadiene reduce reaction rates and alter product distributions .

Other Dimethylhexadiene Isomers

- 2,4-Dimethyl-2,4-hexadiene : This isomer dehydrocyclizes to m-xylene, unlike 2,5-dimethylhexadiene, which forms p-xylene. Selectivity differences arise from substituent positioning during cyclization .

- 2,5-Dimethyl-1,4-hexadiene: Non-conjugated isomer with lower thermodynamic stability (ΔG° = +4.9 kcal/mol for isomerization to conjugated forms). Catalytic systems must overcome higher energy barriers for conversions .

Table 1: Hydrogenation Performance of Dienes Over Pd Catalysts

| Compound | Conversion (%) | Selectivity to Primary Product (%) | Byproduct Formation (%) |

|---|---|---|---|

| 2,5-Dimethylhexadiene-2,4 | 100 | 79–84 (2,5-dimethylhexene-2) | 16–21 (isomers), 4–5 (saturated) |

| Isoprene | 100 | 85–90 (methylbutenes) | <10 (saturated) |

Table 2: Isomerization Thermodynamics and Yields

| Substrate | ΔG° (kcal/mol) | Product Yield (%) | Key Catalyst System |

|---|---|---|---|

| 2,5-Dimethylhexadiene-2,4 | +3.1 | 57 | Rhodium-phosphine |

| α,β-Unsaturated carbonyls | +4.9 | 59 | Rhodium-phosphine |

常见问题

Q. How can interdisciplinary teams effectively collaborate on this compound projects spanning synthesis and computational modeling?

- Methodological Answer : Establish clear roles (e.g., synthetic chemists, theoreticians) and use version-controlled platforms (e.g., GitHub, LabArchives) for data sharing. Hold regular cross-disciplinary meetings to align terminology and hypotheses. Publish joint protocols in supplementary materials, detailing data integration methods (e.g., how DFT results informed catalyst design) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。